molecular formula C7H7BF3NO2 B3248731 3-Methyl-2-trifluoromethylpyridine-5-boronic acid CAS No. 1889221-03-7

3-Methyl-2-trifluoromethylpyridine-5-boronic acid

Cat. No.: B3248731
CAS No.: 1889221-03-7
M. Wt: 204.94 g/mol
InChI Key: WALYHQGLFGHGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-trifluoromethylpyridine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride.

Major Products

Scientific Research Applications

3-Methyl-2-trifluoromethylpyridine-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylpyridine-5-boronic acid
  • 3-Methylpyridine-5-boronic acid
  • 2-Methyl-3-trifluoromethylpyridine-5-boronic acid

Uniqueness

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid moiety on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly useful in cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYHQGLFGHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 2
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-trifluoromethylpyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.